n-Propyl-4-piperidinamine
Description
n-Propyl-4-piperidinamine (IUPAC name: (1-Propylpiperidin-4-yl)methanamine) is a piperidine derivative characterized by a propyl group at the nitrogen atom of the piperidine ring and a methanamine group at the 4-position. Its molecular formula is C9H20N2, and it serves as a versatile intermediate in pharmaceutical and organic synthesis. The dual functional groups—propyl (N-substituent) and methanamine (C4-substituent)—impart unique chemical reactivity and biological activity, distinguishing it from simpler piperidine derivatives .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-propylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-8-3-6-9-7-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
VBTVLOFJPNXSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-Propyl-4-piperidinamine involves several steps. One common method includes the reaction of 4-piperidone with n-propylamine under specific conditions. Another method involves the reduction of 4-piperidone oxime with hydrogen in the presence of a catalyst . These methods are suitable for large-scale industrial production due to their simplicity and high yield .
Chemical Reactions Analysis
n-Propyl-4-piperidinamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-piperidone oxime with hydrogen produces this compound .
Scientific Research Applications
n-Propyl-4-piperidinamine has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been studied for their potential biological and pharmacological activities . Additionally, this compound is used in the study of excited state processes, such as the formation of twisted intramolecular charge transfer states .
Mechanism of Action
The mechanism of action of n-Propyl-4-piperidinamine involves its interaction with molecular targets and pathways. For instance, in the study of excited state processes, this compound forms a dark twisted intramolecular charge transfer state from the emissive charge transfer species . This process is influenced by the solvent polarity and viscosity, as well as the temperature .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares n-Propyl-4-piperidinamine with structurally related piperidine derivatives, highlighting key differences in substituents, applications, and properties:
| Compound Name | Molecular Formula | Substituents | Applications | Key Differences |
|---|---|---|---|---|
| This compound | C9H20N2 | Propyl (N), methanamine (C4) | Pharmaceutical intermediates, bioactive research | Dual functional groups enhance reactivity and binding affinity |
| Piperidine | C5H11N | None | Organic synthesis, solvent | Parent compound; lacks substituents, limiting functional versatility |
| N-Methylpiperidine | C6H13N | Methyl (N) | Catalysis, chemical reactions | Smaller N-substituent reduces steric hindrance compared to propyl |
| N-Propylpiperidine | C8H17N | Propyl (N) | Surfactants, agrochemicals | Lacks methanamine group, altering solubility and bioactivity |
| Norfentanyl | C21H28N2O | Propanamide (N4-piperidinyl), phenyl | Analgesic research (opioid analog) | Amide group and aromatic substituents confer distinct pharmacokinetics |
| 1-Ethyl-N-phenylpiperidin-4-amine | C13H20N2 | Ethyl (N), phenyl (C4) | Receptor-binding studies | Phenyl group increases lipophilicity and target selectivity |
Pharmacological and Chemical Properties
- In contrast, N-Propylpiperidine lacks this group, reducing its pharmacological utility .
- Solubility : The propyl group increases hydrophobicity compared to N-Methylpiperidine, which may affect membrane permeability in drug delivery .
- Synthetic Flexibility: The dual substituents allow for diverse modifications, such as acetylation or alkylation, unlike Norfentanyl, which is constrained by its rigid amide and phenyl groups .
Research Findings
- Binding Affinity: Substitution patterns significantly influence receptor interactions. For example, this compound’s methanamine group may mimic endogenous amines (e.g., dopamine), whereas 1-Ethyl-N-phenylpiperidin-4-amine’s phenyl group prioritizes hydrophobic interactions .
- Thermal Stability : Piperidine derivatives with bulkier N-substituents (e.g., propyl) exhibit higher thermal stability than those with methyl groups, as observed in pyrolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
